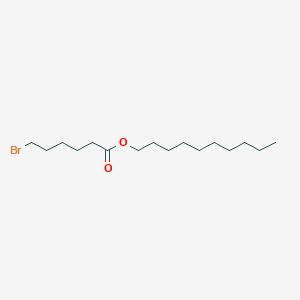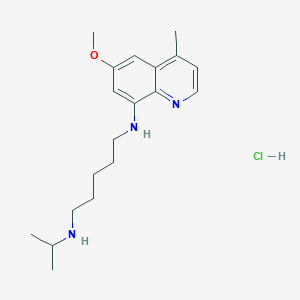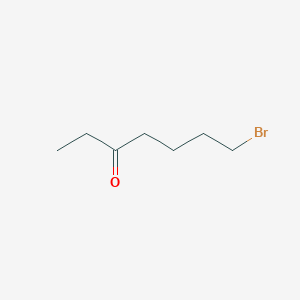
2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride is a deuterium-labeled analog of 2,4-diaminobutyric acid. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as metabolic research, environmental science, and clinical diagnostics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride typically involves the introduction of deuterium atoms into the 2,4-diaminobutyric acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
2,4-Diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine compounds, and substituted derivatives with different functional groups. These products are often used as intermediates in further chemical synthesis or as reference standards in analytical studies .
科学研究应用
2,4-Diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace metabolic pathways and understand the dynamics of biochemical reactions.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.
作用机制
The mechanism of action of 2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can inhibit certain enzymes, such as GABA transaminase, leading to elevated levels of gamma-aminobutyric acid (GABA) and potential antitumor effects .
相似化合物的比较
Similar Compounds
2,4-Diaminobutyric acid: The non-deuterated analog of the compound, used in similar research applications but without the benefits of isotopic labeling.
2,4-Diaminopyrimidine: A structurally similar compound used in anti-tubercular drug development.
Uniqueness
The uniqueness of 2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms. This makes it a valuable tool in various scientific research fields.
属性
分子式 |
C4H12Cl2N2O2 |
|---|---|
分子量 |
196.08 g/mol |
IUPAC 名称 |
2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/i1D2,2D2,3D;; |
InChI 键 |
CKAAWCHIBBNLOJ-WGQXMLGFSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])(C(=O)O)N.Cl.Cl |
规范 SMILES |
C(CN)C(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)
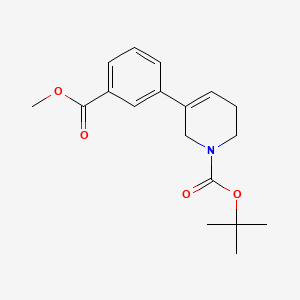
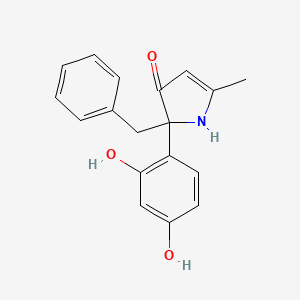
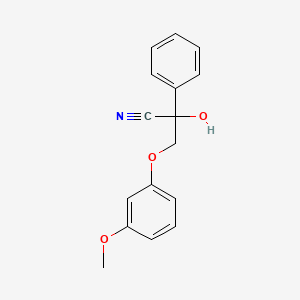
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
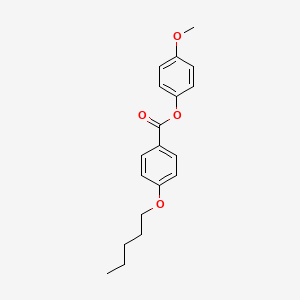
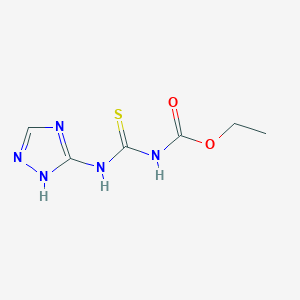

![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
